N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide
Description
N-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure comprises:
- Two thiophene rings (substituted at the 2- and 3-positions) attached to a central hydroxyethyl group.
Oxime formation from thiophene carbaldehyde precursors (similar to , Step i) .
Cyclization with ethyl acrylate derivatives to form the isoxazole core .
Hydrolysis and amidation to introduce the carboxamide group .
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-10-7-12(17-20-10)14(18)16-9-15(19,11-4-6-21-8-11)13-3-2-5-22-13/h2-8,19H,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHCGEAXXQYLKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₄N₂O₃S₂, with a molecular weight of 310.4 g/mol. Its structure includes two thiophene rings and an isoxazole moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₃S₂ |
| Molecular Weight | 310.4 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of the thiophene rings enhances its lipophilicity, allowing better membrane permeability and interaction with cellular receptors. Preliminary studies suggest that it may modulate signaling pathways related to inflammation and cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar isoxazole derivatives. For instance, compounds with isoxazole structures have shown significant inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth, such as BRAF(V600E) and EGFR . The dual thiophene groups in our compound may enhance these effects by providing additional binding sites for these targets.
Antimicrobial Properties
Research has indicated that compounds containing thiophene moieties often exhibit antimicrobial activity. The mechanism involves disrupting bacterial cell membranes or inhibiting key enzymes necessary for bacterial survival. Given the structural similarities, this compound may also possess similar properties.
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that isoxazole derivatives could inhibit tumor growth in xenograft models. The compound's ability to interfere with cell cycle regulation was noted, suggesting a potential role in cancer therapy .
- Anti-inflammatory Effects : Another research focused on the anti-inflammatory properties of related compounds showed that they could inhibit NF-κB signaling, a critical pathway in inflammation . This suggests that our compound might also exhibit similar anti-inflammatory effects.
- Antioxidant Activity : Isoxazole derivatives have been tested for antioxidant properties using in vitro models like human fibroblasts and nematodes (C. elegans). Some derivatives showed superior antioxidant capabilities compared to traditional antioxidants like quercetin .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide exhibit significant anticancer properties. The isoxazole moiety is known for its ability to interact with biological targets, potentially inhibiting cancer cell proliferation. Research has shown that derivatives of isoxazole can induce apoptosis in various cancer cell lines, suggesting that this compound may hold promise as a lead structure for developing new anticancer agents.
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases. The presence of thiophene rings may enhance its ability to cross the blood-brain barrier, allowing it to exert protective effects on neuronal cells. Preliminary studies indicate that such compounds can reduce oxidative stress and inflammation in neuronal cultures, which are critical factors in neurodegeneration.
Materials Science
Polymer Chemistry
this compound can serve as a monomer or additive in polymer synthesis. Its functional groups allow for copolymerization with various vinyl monomers, leading to materials with enhanced thermal and mechanical properties. Research has demonstrated that incorporating such compounds into polymer matrices can improve their conductivity and stability, making them suitable for applications in electronics and coatings.
Agricultural Chemistry
Pesticide Development
The compound's unique structure provides a foundation for developing new agrochemicals. Its ability to interact with biological systems can be leveraged to create effective pesticides or herbicides. Studies have shown that thiophene-containing compounds can exhibit insecticidal and fungicidal activities, indicating that derivatives of this compound could be explored for agricultural applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Properties of Isoxazole Derivatives | Investigated the cytotoxic effects of isoxazole derivatives on cancer cell lines | Found significant reduction in cell viability and induction of apoptosis |
| Neuroprotective Effects of Thiophene Compounds | Examined the impact of thiophene derivatives on oxidative stress in neuronal cultures | Demonstrated reduced markers of oxidative stress and inflammation |
| Polymer Synthesis Using Functionalized Monomers | Explored the use of thiophene-based monomers in creating conductive polymers | Achieved improved electrical properties and thermal stability |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with five analogs from the literature (). Key differentiating factors include heterocyclic substituents , substituent positions , and reported bioactivity .
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity vs. Bioactivity: The target compound’s dual thiophene substitution distinguishes it from mono-thiophene analogs (e.g., Compound 5, ). This may enhance π-π stacking interactions in biological targets, improving binding affinity .
Synthetic Accessibility: The target compound’s synthesis likely requires meticulous control over stereochemistry due to the dual thiophene substitution, contrasting with simpler mono-thiophene analogs (e.g., , Step ii) .
Biological Potential: While direct activity data are unavailable, structural analogs with thiophene-isoxazole cores (e.g., ) show kinase inhibition, suggesting similar therapeutic avenues for the target compound. Thiazolidinone derivatives (e.g., Compound 9 ) exhibit superior antimicrobial yields (90%), highlighting a trade-off between structural complexity and synthetic efficiency.
Thermal Stability :
- Melting points for thiophene-isoxazole derivatives (e.g., 210–212°C for Compound 5 ) suggest moderate thermal stability, though the target compound’s melting point remains uncharacterized.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide?
- Methodology : The synthesis of structurally analogous compounds (e.g., thiophene-carboxamide and isoxazole derivatives) typically involves multi-step reactions. Key steps include:
- Cyclocondensation : Formation of the isoxazole ring via reactions between nitrile oxides and dipolarophiles (e.g., acetylene derivatives) under reflux conditions .
- Coupling Reactions : Introduction of thiophene substituents via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .
- Hydroxyethyl Group Installation : Reduction of ketones or aldehydes using NaBH₄ or LiAlH₄, followed by purification via column chromatography .
- Critical Parameters : Solvent choice (e.g., ethanol, DMF), temperature control (reflux vs. room temperature), and catalyst selection significantly impact yield and purity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- IR Spectroscopy : Key absorption bands include:
- C=O stretch (1650–1700 cm⁻¹) for the carboxamide group.
- O-H stretch (3200–3600 cm⁻¹) for the hydroxyethyl moiety .
- ¹H-NMR : Distinct signals for:
- Thiophene protons (δ 6.8–7.5 ppm, multiplet).
- Hydroxyethyl group (δ 2.5–3.5 ppm, broad singlet for -OH; δ 3.6–4.2 ppm for CH₂ groups) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?
- Root Causes : Tautomerism (e.g., thione-thiol equilibria), steric hindrance, or solvent-induced shifts .
- Resolution Strategies :
- Variable Temperature NMR : To identify dynamic processes (e.g., tautomeric interconversion) .
- COSY/HSQC Experiments : To assign proton-proton and proton-carbon correlations, clarifying overlapping signals .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
- Antimicrobial Activity :
- MIC Assays : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Anticancer Potential :
- MTT Assay : Cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ determination .
- Enzyme Inhibition :
- Kinase Assays : Fluorescence-based inhibition studies targeting EGFR or VEGFR2 .
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- Flow Chemistry : Continuous flow reactors for precise control of residence time and mixing efficiency, reducing side reactions .
- Green Chemistry : Use of biodegradable solvents (e.g., cyclopentyl methyl ether) or microwave-assisted synthesis to enhance reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
